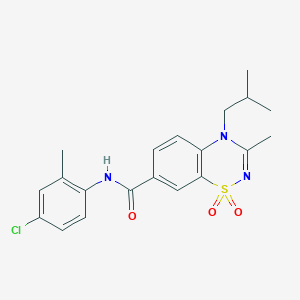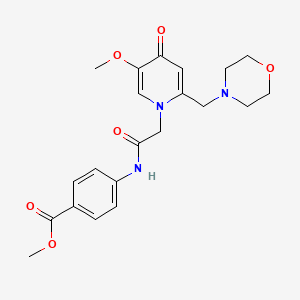
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyphenyl group
Métodos De Preparación
The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves multiple steps, including the construction of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. The synthetic route typically starts with the preparation of the pyrrolidine ring from cyclic or acyclic precursors, followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of these rings with the methoxyphenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Análisis De Reacciones Químicas
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its biological activity and target selectivity.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific proteins.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and use in drug discovery.
Pyridazine derivatives: These compounds contain the pyridazine ring and are studied for their potential therapeutic applications.
Methoxyphenyl derivatives: These compounds feature the methoxyphenyl group and are used in various chemical and biological studies.
Propiedades
Fórmula molecular |
C24H26N4O5S |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-32-20-8-4-18(5-9-20)22-12-13-23(27-26-22)33-17-14-25-24(29)19-6-10-21(11-7-19)34(30,31)28-15-2-3-16-28/h4-13H,2-3,14-17H2,1H3,(H,25,29) |
Clave InChI |
ILAXWKLVSPDUOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11238940.png)
![6-allyl-N-(5-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238950.png)
![2,3-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11238955.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11238963.png)
![N-(2-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11238969.png)
![4-chloro-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11238984.png)
![3-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11238996.png)
![1-(3-ethoxyquinoxalin-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11239004.png)

![4-[6-hydroxy-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11239012.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11239019.png)

![2-{[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B11239027.png)
